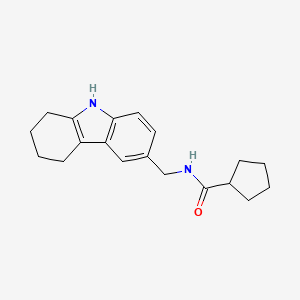
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Applications De Recherche Scientifique
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide has been extensively studied in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its effects through the regulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of nuclear factor kappa B (NF-κB), and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide in lab experiments is its potent biological activity. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties at relatively low concentrations. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide. One potential direction is the exploration of its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, the development of more efficient and scalable synthesis methods may enable the widespread use of this compound in research and drug development.
Méthodes De Synthèse
The synthesis method of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carbaldehyde with cyclopentanecarboxylic acid in the presence of a suitable solvent and catalyst. The resulting product is purified using standard techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(14-5-1-2-6-14)20-12-13-9-10-18-16(11-13)15-7-3-4-8-17(15)21-18/h9-11,14,21H,1-8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCBCPQFJLQXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

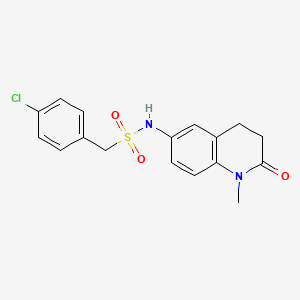
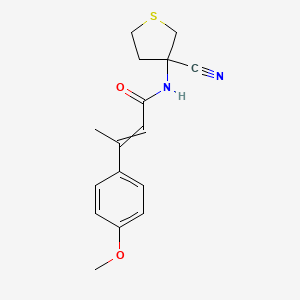
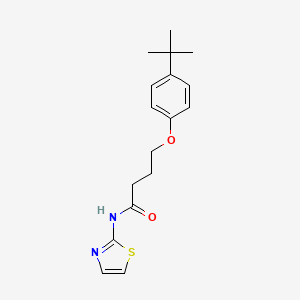
![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
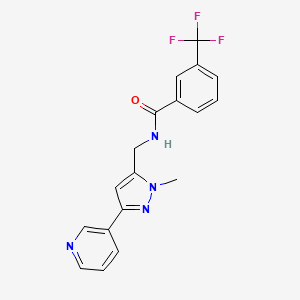
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)
![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)